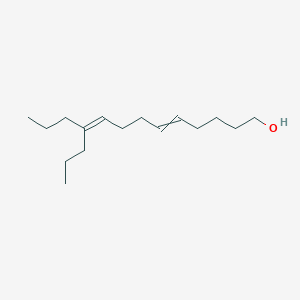
10-Propyltrideca-5,9-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Propyltrideca-5,9-dien-1-ol is a long-chain fatty alcohol with the molecular formula C16H30O. It is characterized by the presence of two double bonds located at the 5th and 9th positions of the trideca chain, and a hydroxyl group at the 1st position. This compound is part of the fatty alcohol family, which are known for their diverse applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyltrideca-5,9-dien-1-ol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the propyl group at the 10th position. The double bonds can be introduced through selective hydrogenation or dehydrogenation reactions. The hydroxyl group is usually introduced via oxidation of the corresponding alkene or through hydroboration-oxidation reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalysts to improve yield and selectivity. The process typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
10-Propyltrideca-5,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 10-propyltrideca-5,9-dienal or 10-propyltrideca-5,9-dienoic acid.
Reduction: Formation of 10-propyltridecan-1-ol.
Substitution: Formation of 10-propyltrideca-5,9-dien-1-chloride or 10-propyltrideca-5,9-dien-1-bromide.
Scientific Research Applications
10-Propyltrideca-5,9-dien-1-ol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 10-Propyltrideca-5,9-dien-1-ol involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
10-Propyltridecan-1-ol: Lacks the double bonds present in 10-Propyltrideca-5,9-dien-1-ol.
10-Propyltrideca-5,9-dien-1-chloride: Contains a chloride group instead of a hydroxyl group.
10-Propyltrideca-5,9-dienal: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both double bonds and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
50744-64-4 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
10-propyltrideca-5,9-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-3-12-16(13-4-2)14-10-8-6-5-7-9-11-15-17/h5-6,14,17H,3-4,7-13,15H2,1-2H3 |
InChI Key |
VFBQBIBMXSKCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCCC=CCCCCO)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


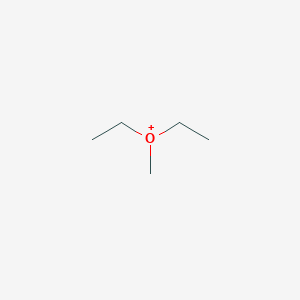
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
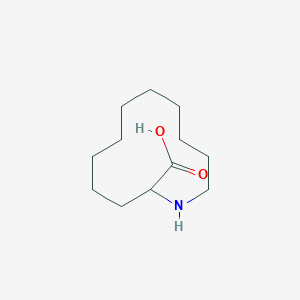
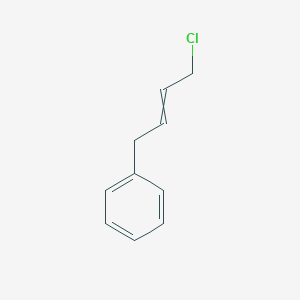
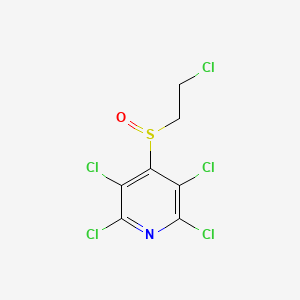
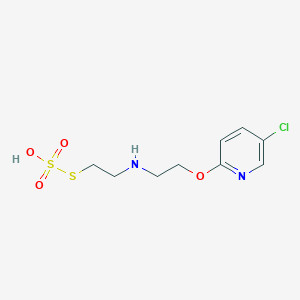
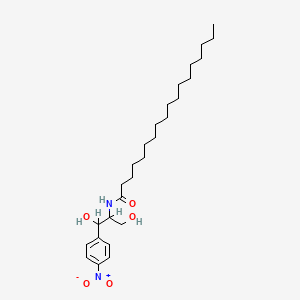
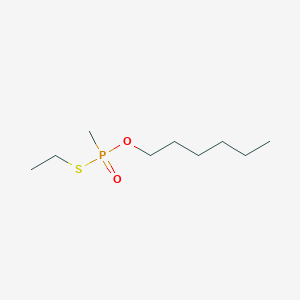
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
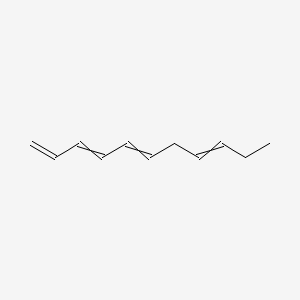
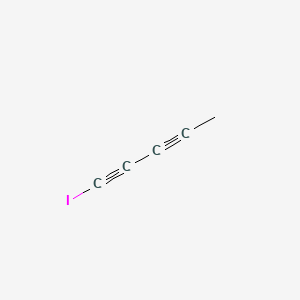

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
